molecular formula C24H23N3O5S2 B2707168 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide CAS No. 716365-58-1

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide

Cat. No. B2707168
CAS RN: 716365-58-1
M. Wt: 497.58
InChI Key: XBLLCQYFZUQTGB-UHFFFAOYSA-N
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Description

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide” is complex, containing several different functional groups. The benzofuran ring is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Scientific Research Applications

Anti-Doping Control

The compound has potential applications in the field of anti-doping control. It could be used in the development of antibodies for human asialo erythropoietin, which could be applied to a confirmation procedure in anti-doping control of recombinant erythropoietin .

Large Language Models

The compound could be used in the development of scientific large language models (LLMs). These LLMs have revolutionized the way text and other modalities of data, such as molecules and proteins, are dealt with, achieving superior performance in various applications and augmenting the scientific discovery process .

Antibody Validation

The compound could be used in the field of antibody validation. Thermo Fisher Scientific, for example, leads the way in antibody validation excellence and this compound could potentially be used in their research .

Antimicrobial Therapy

Benzofuran and its derivatives, such as this compound, have been found to be suitable structures for antimicrobial therapy. They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis of New Heterocycles

The compound could be used in the synthesis of new heterocycles. Research has shown that benzofuran compounds, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties .

Advanced Electronics

The compound could be used in the field of advanced electronics. Researchers have used theoretical calculations assessing electron orbital symmetry to synthesize new molecules designed to be both transparent and colorless while absorbing near-infrared light. This compound demonstrates the first systematic approach to producing such materials and could have applications in advanced electronics .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran derivatives with enhanced biological activities and improved physicochemical properties.

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-15-12-27(13-16(2)31-15)34(29,30)19-9-7-17(8-10-19)23(28)26-24-25-20(14-33-24)22-11-18-5-3-4-6-21(18)32-22/h3-11,14-16H,12-13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLLCQYFZUQTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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